1-(Naphthalen-1-ylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
WAY-230563 is a serine/threonine kinase inhibitor with the chemical formula C17H12N2O2S and a molecular weight of 308.36 g/mol . This compound is primarily used in research settings to study its effects on various biological pathways.
Preparation Methods
The synthesis of WAY-230563 involves several steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The resulting benzimidazole is then sulfonylated using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine
Chemical Reactions Analysis
WAY-230563 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially under basic conditions.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-230563 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of serine/threonine kinases, which are crucial in various signaling pathways.
Biology: The compound is employed in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: Research involving WAY-230563 aims to understand its potential therapeutic applications in diseases where serine/threonine kinases are implicated, such as cancer.
Mechanism of Action
WAY-230563 exerts its effects by inhibiting serine/threonine kinases, which are enzymes that phosphorylate serine and threonine residues in proteins. This inhibition disrupts various signaling pathways, leading to altered cell functions such as reduced proliferation and increased apoptosis. The molecular targets include specific kinases involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
WAY-230563 is unique due to its specific inhibition of serine/threonine kinases. Similar compounds include:
Staurosporine: A potent non-selective inhibitor of protein kinases.
UCN-01: A selective inhibitor of protein kinase C.
H-89: An inhibitor of protein kinase A.
Compared to these compounds, WAY-230563 offers more targeted inhibition of serine/threonine kinases, making it a valuable tool for studying specific signaling pathways .
Properties
IUPAC Name |
1-naphthalen-1-ylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-22(21,19-12-18-15-9-3-4-10-16(15)19)17-11-5-7-13-6-1-2-8-14(13)17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBJCZHBXHQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.